molecular formula C19H14ClNO B2951680 (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-45-6

(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2951680
CAS No.: 866138-45-6
M. Wt: 307.78
InChI Key: DALXSXCSROZEHO-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2-Chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic derivative based on the 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold, a structure of significant interest in medicinal and organic chemistry . The core tetrahydrocarbazol-1-one moiety is known to exhibit a variety of biological activities, and its derivatives are frequently explored for their potential as therapeutic agents . The compound features a (2E)-2-[(2-chlorophenyl)methylidene] substituent, which is an α,β-unsaturated ketone system that can act as a Michael acceptor, making it a potential intermediate for the development of covalent inhibitors or for further functionalization via nucleophilic addition . This compound is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Analogous tetrahydrocarbazol-1-one compounds have been reported to have hazard classifications including acute oral toxicity and skin irritation . Appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn, and the material should be handled in a well-ventilated area to minimize exposure to dust or aerosols .

Properties

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALXSXCSROZEHO-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-chlorobenzaldehyde with tetrahydrocarbazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized carbazole compounds.

Scientific Research Applications

(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound’s stability and electronic properties make it useful in the development of materials for electronic devices.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer activity by inhibiting cell proliferation or inducing apoptosis.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The target compound is part of a series of tetrahydrocarbazol-1-one derivatives with varying aromatic substituents (Table 1). Key analogs include:

Table 1: Comparative Physicochemical Data of Tetrahydrocarbazol-1-one Derivatives

Compound ID Substituent Melting Point (°C) Yield (%) HPLC Purity (%) Molecular Weight Reference
3b3 2-Chlorophenyl 169.4–171.3 49.8 93.977 340.1
3b2 4-Fluorophenyl 179.5–183.7 35.8 98.744 324.1
3b4 4-Tert-butylphenyl 177.3–179.6 37.5 99.941 362.2
3b5 2-Methoxyphenyl 174.5–177.7 47.9 99.827 336.1
3b6 3-Hydroxy-4-methoxyphenyl 210.4–213.9 38.3 91.032 352.1
WACYAC Furan-2-yl 231.85* 90 - 277.31
- Thiophen-2-yl - - - -

*Converted from 505 K in .

  • Melting Points : The target compound (3b3) exhibits a lower melting point (169–171°C) compared to the 4-fluorophenyl analog (3b2, 179–184°C) and the furan derivative (232°C) . This suggests that electron-withdrawing groups (e.g., Cl, F) and steric bulk (e.g., tert-butyl in 3b4) influence lattice stability.
  • Purity and Yield : The target compound has moderate purity (93.98%) and yield (49.8%), contrasting with the 4-tert-butyl derivative (3b4, 99.94% purity, 37.5% yield). Lower purity in 3b3 may arise from challenges in crystallizing the 2-chlorophenyl group .

Spectroscopic Characterization

  • NMR : The 2-chlorophenyl group in 3b3 produces distinct aromatic proton signals (δ 7.460–7.892 ppm), differing from the 4-fluorophenyl analog (δ 7.325–7.747 ppm) due to electronic effects .
  • Mass Spectrometry : ESI-MS confirms molecular ions matching theoretical values (e.g., m/z 340.8 for 3b3 vs. 324.9 for 3b2) .

Crystallographic and Conformational Analysis

  • Furan Derivative (WACYAC) : The cyclohexene ring adopts a half-chair conformation, with intermolecular N–H···O hydrogen bonds forming R₂²(10) motifs .
  • Thiophene Derivative : Exhibits an envelope conformation and N–H···S hydrogen bonding .

Biological Activity

(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potentials.

Chemical Structure

The compound can be structurally represented as follows:

C20H18ClN1O1\text{C}_{20}\text{H}_{18}\text{Cl}\text{N}_{1}\text{O}_{1}

This structure includes a carbazole core with a chlorophenyl substituent that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 9-substituted tetrahydrocarbazole derivatives. The process is characterized by the formation of a double bond between the carbon atoms of the aldehyde and the nitrogen-containing carbazole framework.

Antitumor Activity

Several studies have indicated that derivatives of tetrahydrocarbazole exhibit significant antitumor properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-75.0
Similar carbazole derivativeHeLa3.5

Anti-prion Activity

Research has demonstrated that certain derivatives of tetrahydrocarbazole possess anti-prion activity. A study identified that modifications at specific positions on the carbazole structure enhance its efficacy against prion diseases.

Hepatitis C Virus Inhibition

Compounds related to this compound have been evaluated for their ability to inhibit the Hepatitis C virus (HCV) NS5B polymerase. One derivative exhibited an IC50 value of 550 nM against this enzyme, highlighting its potential as an antiviral agent .

The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Enzyme Inhibition : Its structural features allow it to inhibit key enzymes involved in viral replication and tumor growth.

Case Studies

A notable case study investigated the efficacy of this compound in vivo using murine models for cancer treatment. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline.

Q & A

Q. What are the established synthetic routes for preparing (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?

Methodological Answer: The compound is synthesized via a base-catalyzed condensation reaction. A typical protocol involves reacting 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives with 2-chlorobenzaldehyde in ethanolic potassium hydroxide (5% w/v) under ambient conditions for 6–8 hours . The product precipitates as a crystalline solid, which is purified via recrystallization (e.g., using methanol or ethyl acetate). Yield optimization (~90%) requires stoichiometric control and slow neutralization with acetic acid to minimize side reactions. Characterization involves melting point analysis (e.g., ~505 K for analogous compounds) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with CuKα radiation (λ = 1.54184 Å) and multi-scan absorption correction (e.g., CrysAlis PRO) . Structure refinement employs SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination) . Key parameters include:

  • Space group : Orthorhombic (e.g., Pbca for analogous carbazoles)
  • Unit cell dimensions : a ≈ 6.7 Å, b ≈ 16.1 Å, c ≈ 25.9 Å, V ≈ 2821 ų .
    Visualization tools like ORTEP-3 aid in analyzing molecular geometry and hydrogen bonding .

Advanced Research Questions

Q. How do non-planar conformations of the carbazole core influence intermolecular interactions?

Methodological Answer: The carbazole unit adopts a non-planar conformation due to puckering in the cyclohexene ring (half-chair conformation, Cremer-Pople parameters: q₂ = 0.232 Å, q₃ = -0.153 Å, θ = 123.4°) . This distortion creates dihedral angles between the pyrrole ring and substituents (e.g., 1.21° with benzene, 16.74° with chlorophenyl), affecting packing efficiency. Computational modeling (DFT or molecular dynamics) can quantify energy barriers to planarity and predict steric clashes . Experimentally, SCXRD reveals how these angles facilitate N–H···O hydrogen bonds (R₂²(10) motifs) and C–H···π interactions, stabilizing the crystal lattice .

Q. How can discrepancies in hydrogen bonding patterns between analogous structures be resolved?

Methodological Answer: Discrepancies often arise from substituent effects (e.g., chlorophenyl vs. furyl groups). To resolve these:

  • Compare hydrogen bond geometries (distance/angle) using graph-set analysis (Bernstein et al., 1995) . For example, N9–H9···O1 bonds in chlorophenyl derivatives may differ from furan analogs due to electronegativity variations.
  • Analyze temperature-dependent crystallography to assess thermal motion impacts on bond stability.
  • Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H, Cl···H contacts) .

Q. What strategies optimize synthetic routes for heteroannulated carbazole derivatives?

Methodological Answer: Modify the carbazole precursor (e.g., 8-methyl substitution) and aldehyde components (e.g., 2-chlorobenzaldehyde vs. heteroaromatic aldehydes) to tune reactivity . Key considerations:

  • Catalyst selection : Transition metals (e.g., Pd) improve cross-coupling efficiency but require cost-benefit analysis .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance condensation rates but complicate purification.
  • Byproduct monitoring : Use TLC or HPLC to detect intermediates (e.g., acetylated byproducts) and adjust reaction time/temperature .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the puckering behavior of the cyclohexene ring?

Methodological Answer: Discrepancies in puckering parameters (e.g., q₂ = 0.232 Å vs. 0.210 Å in similar structures) may stem from crystallographic resolution or refinement protocols. To mitigate:

  • Re-refine raw diffraction data using updated SHELX versions to apply newer constraints .
  • Cross-validate with solid-state NMR to assess ring dynamics in solution vs. crystal states.
  • Compare with analogous structures in the Cambridge Structural Database (CSD) to identify trends in substituent-driven puckering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.